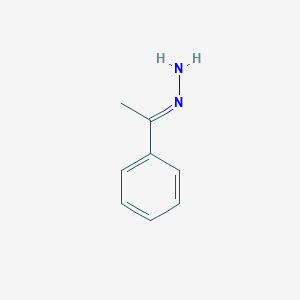

1-phenylethanone hydrazone

货号:

B078139

CAS 编号:

13466-30-3

分子量:

134.18 g/mol

InChI 键:

LEXOZHHIDPMMAC-JXMROGBWSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

1-Phenylethan-1-one hydrazone is a chemical compound with the molecular formula C8H10N2 . It is commonly used in organic synthesis as a reagent for the determination of carbonyl compounds . It is a hydrazone derivative of acetophenone and is often used as a reagent for qualitative analysis of carbonyl compounds .

Synthesis Analysis

The synthesis of hydrazones, including 1-Phenylethan-1-one hydrazone, is achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis

The molecular structure of 1-Phenylethan-1-one hydrazone can be represented by the formula C8H10N2 . The average mass is 134.178 Da and the monoisotopic mass is 134.084396 Da .属性

CAS 编号 |

13466-30-3 |

|---|---|

分子式 |

C8H10N2 |

分子量 |

134.18 g/mol |

IUPAC 名称 |

(E)-1-phenylethylidenehydrazine |

InChI |

InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |

InChI 键 |

LEXOZHHIDPMMAC-JXMROGBWSA-N |

手性 SMILES |

C/C(=N\N)/C1=CC=CC=C1 |

SMILES |

CC(=NN)C1=CC=CC=C1 |

规范 SMILES |

CC(=NN)C1=CC=CC=C1 |

| 13466-30-3 | |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 300 mL of methanol and cooled to 0° C. Barium oxide (8.4 g, 55 mmol) was added portion-wise with exotherm. The reaction was cooled again to 0° C., and hydrazine monohydrate (54.6 g, 1.09 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which benzaldehyde (131.5 g, 1.09 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8° C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. The remaining concentrate was distilled at ca. 1 torr and the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.65 (m, 2H), 7.35 (m, 3H), 5.37 (br, 2H), 2.13 (s, 3H). During the distillation, a bright yellow solid of N,N′-bis-(1-phenyl-ethylidene)-hydrazine appeared in the distillation vessel. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.95 (m, 4H), 7.45 (m, 6H), 2.32 (s, 6H).

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Synthesis routes and methods II

Procedure details

acetophenone (2.0 g, 16 mmol) is diluted in 16 ml of absolute ethanol and then hydrazine (2.3 ml, 48 mmol) is added. The mixture is heated to reflux temperature. After 2 h, the solvent is evaporated and the residue is taken up in ether (150 ml). The medium is washed with water (100 ml). After drying over Na2SO4, the ether is evaporated off. A pale yellow oil (1.5 g, 11 mmol, 69%) is obtained.

Name

Yield

69%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。